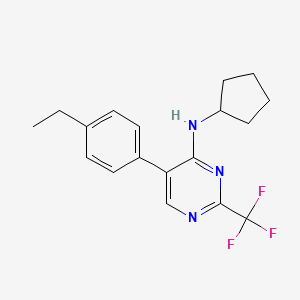![molecular formula C8H6BrNO4 B12910520 3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- CAS No. 61982-46-5](/img/structure/B12910520.png)
3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- is a heterocyclic compound that contains an isoxazolidinone ring substituted with a 5-bromo-2-furanyl carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- typically involves the reaction of isoxazolidinone with a brominated furan derivative. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . The reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
- 2-(2,5-Dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone
- Indole derivatives
Uniqueness
3-Isoxazolidinone, 2-[(5-bromo-2-furanyl)carbonyl]- is unique due to its specific substitution pattern and the presence of the brominated furan ring. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
61982-46-5 |
|---|---|
Fórmula molecular |
C8H6BrNO4 |
Peso molecular |
260.04 g/mol |
Nombre IUPAC |
2-(5-bromofuran-2-carbonyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H6BrNO4/c9-6-2-1-5(14-6)8(12)10-7(11)3-4-13-10/h1-2H,3-4H2 |
Clave InChI |
QFQIIYCLRNBHKM-UHFFFAOYSA-N |
SMILES canónico |
C1CON(C1=O)C(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)








![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)


